molecular formula C17H14F2N2O2 B11045993 4-Quinolinamine, N-(2,4-dimethoxyphenyl)-6,8-difluoro- CAS No. 1267499-15-9

4-Quinolinamine, N-(2,4-dimethoxyphenyl)-6,8-difluoro-

Cat. No.: B11045993
CAS No.: 1267499-15-9
M. Wt: 316.30 g/mol
InChI Key: FMIYMSRMLQZWJK-UHFFFAOYSA-N
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Description

4-Quinolinamine, N-(2,4-dimethoxyphenyl)-6,8-difluoro-: is a synthetic organic compound belonging to the quinoline family This compound is characterized by the presence of a quinoline core structure substituted with a 2,4-dimethoxyphenyl group and two fluorine atoms at the 6 and 8 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Quinolinamine, N-(2,4-dimethoxyphenyl)-6,8-difluoro- typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and appropriate fluorinated reagents. The reaction conditions may involve:

    Nitration and Reduction: Initial nitration of quinoline derivatives followed by reduction to form the corresponding amine.

    Substitution Reactions: Introduction of the 2,4-dimethoxyphenyl group through nucleophilic substitution reactions.

    Fluorination: Incorporation of fluorine atoms at specific positions using fluorinating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: Use of batch reactors for controlled addition of reagents and monitoring of reaction progress.

    Purification: Purification steps such as recrystallization, chromatography, or distillation to isolate the desired product.

    Quality Control: Implementation of quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

4-Quinolinamine, N-(2,4-dimethoxyphenyl)-6,8-difluoro- undergoes various chemical reactions, including:

    Oxidation: Oxidation reactions to form quinoline N-oxides.

    Reduction: Reduction reactions to modify the quinoline core or the substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as halogenating agents, alkylating agents, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions may introduce various functional groups.

Scientific Research Applications

4-Quinolinamine, N-(2,4-dimethoxyphenyl)-6,8-difluoro- has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Quinolinamine, N-(2,4-dimethoxyphenyl)-6,8-difluoro- involves its interaction with molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.

    Interacting with Receptors: Binding to cellular receptors to trigger or block signaling pathways.

    Modulating Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

4-Quinolinamine, N-(2,4-dimethoxyphenyl)-6,8-difluoro- can be compared with other similar compounds, such as:

    N-(2,4-Dimethoxyphenyl)-2,6,8-trimethyl-4-quinolinamine: Differing in the presence of methyl groups instead of fluorine atoms.

    N-(2,4-Dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine: Differing in the substitution pattern on the quinoline core.

Properties

CAS No.

1267499-15-9

Molecular Formula

C17H14F2N2O2

Molecular Weight

316.30 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-6,8-difluoroquinolin-4-amine

InChI

InChI=1S/C17H14F2N2O2/c1-22-11-3-4-15(16(9-11)23-2)21-14-5-6-20-17-12(14)7-10(18)8-13(17)19/h3-9H,1-2H3,(H,20,21)

InChI Key

FMIYMSRMLQZWJK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC2=C3C=C(C=C(C3=NC=C2)F)F)OC

Origin of Product

United States

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